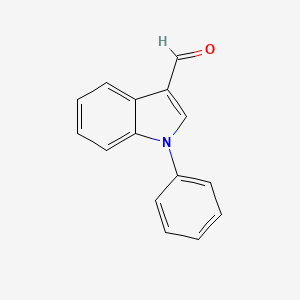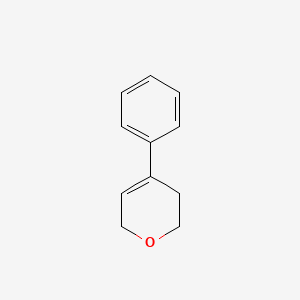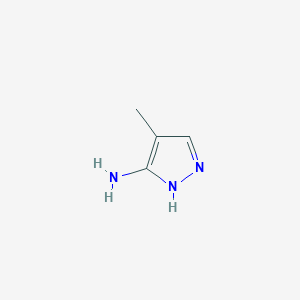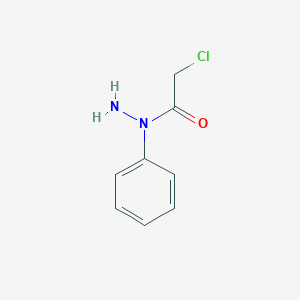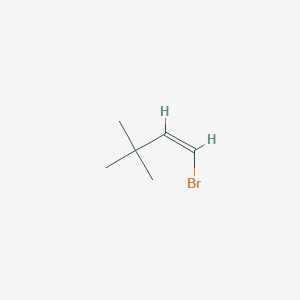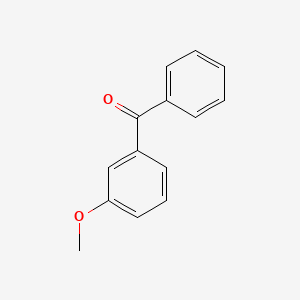
(3-Methoxyphenyl)(phenyl)methanone
Übersicht
Beschreibung
“(3-Methoxyphenyl)(phenyl)methanone” is a compound that has not been extensively studied. It is a methanone derivative, which means it contains a carbonyl group (C=O) attached to two alkyl or two aryl groups, or one alkyl and one aryl group . In this case, the carbonyl group is attached to a 3-methoxyphenyl group and a phenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methoxyphenyl)(phenyl)methanone” are not available in the literature .Wissenschaftliche Forschungsanwendungen
Photochromic Materials
- Scientific Field : Chemistry of Heterocyclic Compounds .
- Application Summary : (3-Methoxyphenyl)(phenyl)methanone is used in the synthesis of new naphthopyrans, which are photochromic materials . These materials find application in various photonic devices, such as erasable memory media, photooptical switch components, and displays .
- Methods of Application : The naphthopyrans were synthesized and their photochromism, electrochemical, and fluorescent properties were investigated . They displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis(4-methoxyphenyl)-3,13-dihydrobenzo[h]indeno[2,1-f]chromen-13-ol .
- Results or Outcomes : They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
Crystal Structure Analysis
- Scientific Field : Crystallography .
- Application Summary : (3-Methoxyphenyl)(phenyl)methanone is used in the elucidation of the crystal structure of a newly synthesized compound .
- Methods of Application : The crystal structure of the compound was determined using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .
- Results or Outcomes : The crystal structure of the compound was successfully determined .
Quantum Chemical Studies
- Scientific Field : Quantum Chemistry .
- Application Summary : (3-Methoxyphenyl)(phenyl)methanone is used in the synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP), which is characterized by several experimental techniques .
- Methods of Application : The compound is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .
- Results or Outcomes : The characterization of the compound was successfully completed .
Synthesis of New Naphthopyrans
- Scientific Field : Chemistry of Heterocyclic Compounds .
- Application Summary : (3-Methoxyphenyl)(phenyl)methanone is used in the synthesis of new naphthopyrans . These naphthopyrans are used in various photonic devices, such as erasable memory media, photooptical switch components, and displays .
- Methods of Application : The naphthopyrans were synthesized and their photochromism, electrochemical, and fluorescent properties were investigated . They displayed faster color fading rate and larger fluorescence quantum yield .
- Results or Outcomes : They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : (3-Methoxyphenyl)(phenyl)methanone is used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The indole derivatives are synthesized and their biological activities are investigated .
- Results or Outcomes : The indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Photoswitching Applications
- Scientific Field : Chemistry of Heterocyclic Compounds .
- Application Summary : (3-Methoxyphenyl)(phenyl)methanone is used in the synthesis of new naphthopyrans . These naphthopyrans are used in photoswitching applications .
- Methods of Application : The naphthopyrans were synthesized and their photochromism, electrochemical, and fluorescent properties were investigated . They displayed faster color fading rate and larger fluorescence quantum yield .
- Results or Outcomes : They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
Synthesis of Bioactive Aromatic Compounds
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : (3-Methoxyphenyl)(phenyl)methanone is used in the synthesis of bioactive aromatic compounds containing the indole nucleus . These compounds showed clinical and biological applications .
- Methods of Application : The indole derivatives are synthesized and their biological activities are investigated .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFJVWPCRCAWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498838 | |
| Record name | (3-Methoxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(phenyl)methanone | |
CAS RN |
6136-67-0 | |
| Record name | 3-Methoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

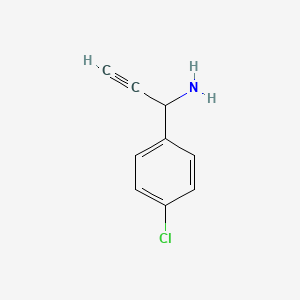
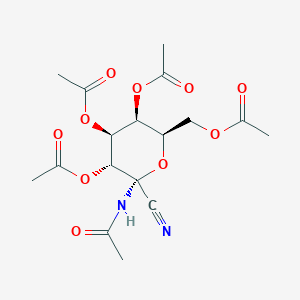
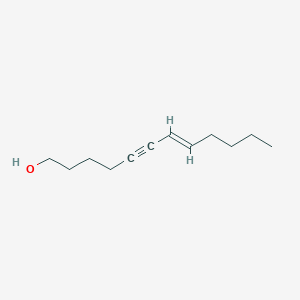
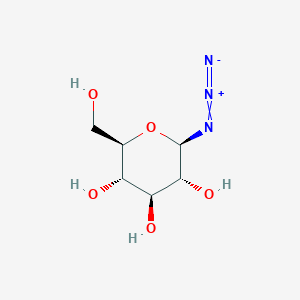
![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)
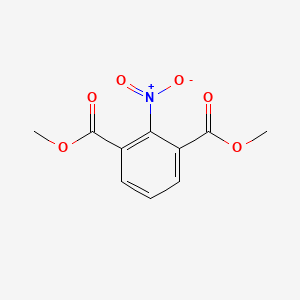
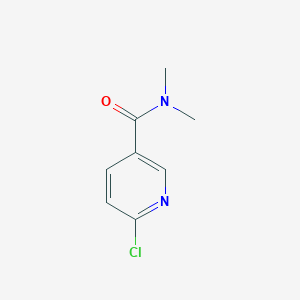
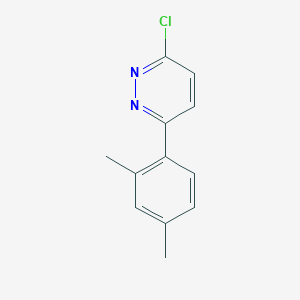
![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)
